molecular formula C9H9NO B112515 5-Aminoindan-1-one CAS No. 3470-54-0

5-Aminoindan-1-one

Cat. No.: B112515
CAS No.: 3470-54-0
M. Wt: 147.17 g/mol
InChI Key: HODOSJNSRPXYBH-UHFFFAOYSA-N
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Description

5-Aminoindan-1-one is an organic compound with the chemical formula C9H9NO It is a white crystalline solid known for its unique chemical properties

Biochemical Analysis

Biochemical Properties

5-Aminoindan-1-one has been identified as a highly potent inhibitor of serotonin (5-HT) and dopamine (DA) reuptake . This suggests that it interacts with enzymes and proteins involved in the reuptake process of these neurotransmitters .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to restore normal motor activity in models of acute drug-induced dopaminergic dysfunction . It also has potential neuroprotective effects, suggesting that it may contribute to the overall neuroprotective and antiapoptotic effects of its parent compound, rasagiline .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It has been found to increase non-vesicular release of 5-HT, DA, and norepinephrine (NE) . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, lower doses of this compound have been found to produce a rapid onset of locomotor depression, while higher doses result in a slower onset of locomotor stimulation .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For example, in Swiss-Webster mice, lower doses of this compound produced a rapid onset of locomotor depression, while higher doses resulted in a slower onset of locomotor stimulation .

Transport and Distribution

Given its role in neurotransmitter metabolism, it is likely that it interacts with transporters or binding proteins involved in these processes .

Subcellular Localization

Given its biochemical properties and effects on cellular processes, it is likely that it is localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: A common preparation method for 5-Aminoindan-1-one involves the reaction of 1-indanone with ammonia. The process typically includes heating 1-indanone with excess ammonia in a suitable reaction solvent. After the reaction, the product is purified by crystallization upon cooling .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include optimized reaction conditions, such as controlled temperatures and pressures, as well as the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Aminoindan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Neuropharmacological Applications

5-Aminoindan-1-one and its derivatives have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases. One notable study compared the neuroprotective effects of rasagiline, selegiline, and 1-R-aminoindan (a metabolite of rasagiline). The findings indicated that 1-R-aminoindan significantly reduced dexamethasone-induced brain cell death, demonstrating its potential as a neuroprotective agent against apoptosis in neuronal cells .

Case Study: Neuroprotection Against Apoptosis

  • Objective : To evaluate the neuroprotective properties of 1-R-aminoindan.
  • Method : Human neuroblastoma SKN-SH cells were treated with varying concentrations of 1-R-aminoindan.
  • Results : Significant reduction in apoptosis-associated proteins and increased levels of anti-apoptotic proteins were observed, suggesting a protective mechanism against oxidative stress and cell death .

Synthetic Chemistry Applications

This compound serves as a precursor for synthesizing various iodoindene derivatives, which are valuable in organic synthesis. A recent study reported an efficient method for synthesizing 5-, 6-, and 7-iodoindenes from this compound with yields exceeding 70% . This process involves diazotization followed by iodination and reduction, providing a straightforward route to these compounds.

Data Table: Synthesis of Iodoindenes from this compound

CompoundSynthesis MethodYield (%)
6-IodoindeneDiazotization-Iodination-Reduction71
7-IodoindeneDiazotization-Iodination-Reduction51
4-IodoindeneDiazotization-Iodination-Reduction40

Potential Therapeutic Applications

The therapeutic potential of compounds derived from this compound extends to treating various neurological disorders. Patent literature indicates that aminoindan derivatives may be effective in treating conditions such as Alzheimer's disease, Parkinson's disease, and other forms of dementia . The mechanism involves modulation of monoamine oxidase activity, which is crucial for neurotransmitter metabolism.

Case Study: Treatment of Neurodegenerative Disorders

  • Objective : To assess the efficacy of aminoindan derivatives in animal models of Alzheimer's disease.
  • Method : Mice were subjected to closed head injury followed by treatment with various doses of aminoindan derivatives.
  • Results : Significant improvement in cognitive function was observed in treated groups compared to controls, indicating potential for memory enhancement and neuroprotection .

Mechanism of Action

The mechanism by which 5-Aminoindan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in various biochemical reactions, influencing the activity of enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and reactivity, which allow it to participate in a wide range of chemical reactions and applications. Its versatility in synthesis and potential for creating biologically active compounds make it a valuable compound in both research and industry.

Biological Activity

5-Aminoindan-1-one (CAS Number: 168560-79-0) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its indanone structure with an amino group at the 5-position. Its molecular formula is C9H9NC_9H_9N with a molar mass of approximately 145.18 g/mol. The compound exhibits properties that may influence various biological pathways, particularly in neuropharmacology.

1. Metabotropic Glutamate Receptors (mGluRs)

One of the most significant biological activities of this compound is its role as an antagonist of metabotropic glutamate receptors, specifically group I mGluRs. These receptors are involved in numerous neurological processes, including synaptic plasticity and excitotoxicity.

  • Selectivity : Research indicates that this compound selectively inhibits mGluR1a without affecting mGluR2 or mGluR4 receptors, making it a valuable tool for studying glutamatergic signaling pathways in the central nervous system (CNS) .
  • In Vivo Effects : In animal models, systemic administration of this compound has demonstrated central activity, suggesting its potential for modulating CNS disorders related to glutamate dysregulation .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection through its modulation of glutamate receptor activity.

  • Mechanism : By blocking excessive activation of mGluRs, this compound may help prevent neuronal damage associated with conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Case Studies : In experimental models of excitotoxicity, administration of this compound resulted in reduced neuronal death and improved behavioral outcomes, indicating its protective role against neurotoxic insults .

Pharmacological Research Findings

Recent studies have explored the pharmacological profile of this compound, revealing important insights into its therapeutic potential:

Study Findings
Moroni et al. (1997)Characterized this compound as a potent antagonist at mGluR1, highlighting its selectivity and efficacy in modulating receptor activity .
Sun et al. (2012)Demonstrated that antagonism of group I mGluRs by compounds like this compound can protect against apoptosis in neuronal cells .
Wibrand et al. (2010)Investigated the effects on microRNA expression during long-term potentiation (LTP), showing that modulation of mGluRs can influence synaptic plasticity .

Potential Applications

Given its biological activity, this compound may have potential applications in various therapeutic areas:

  • Neurodegenerative Diseases : Its ability to modulate glutamate signaling suggests a role in treating conditions like Alzheimer's disease and Parkinson's disease.
  • Mood Disorders : As glutamate is implicated in mood regulation, this compound could be explored for antidepressant effects.

Properties

IUPAC Name

5-amino-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODOSJNSRPXYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310305
Record name 5-Aminoindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-54-0
Record name 3470-54-0
Source DTP/NCI
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Record name 5-Aminoindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dihydro-1H-inden-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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